2-(4-(Trifluoromethyl)phenyl)propionitrile
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Overview
Description
2-[4-(trifluoromethyl)phenyl]propanenitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(trifluoromethyl)phenyl]propanenitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by the addition of a nitrile compound like acetonitrile. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 2-[4-(trifluoromethyl)phenyl]propanenitrile may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-(trifluoromethyl)phenyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
2-[4-(trifluoromethyl)phenyl]propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: Research into potential pharmaceutical applications, including drug development and testing, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[4-(trifluoromethyl)phenyl]propanenitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl group but differs in the presence of a fluorine atom and a pyridine ring.
2-(Trifluoromethyl)phenylboronic acid: Similar in having a trifluoromethyl group attached to a phenyl ring, but with a boronic acid functional group.
Uniqueness
2-[4-(trifluoromethyl)phenyl]propanenitrile is unique due to its combination of a trifluoromethyl group and a nitrile moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c1-7(6-14)8-2-4-9(5-3-8)10(11,12)13/h2-5,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZNHPRPIMRMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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